Latrepirdine Dihydrochloride

Description

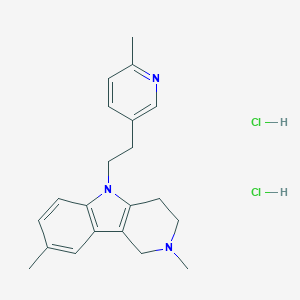

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWLIQOLGOZTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243103 | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97657-92-6 | |

| Record name | Latrepirdine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Latrepirdine Dihydrochloride: A Deep Dive into its Multifaceted Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Latrepirdine (dimebolin), initially developed as an antihistamine in Russia, has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders, including Alzheimer's and Huntington's diseases.[1][2] Despite mixed results in late-stage clinical trials, the compound's complex pharmacology continues to make it a subject of scientific inquiry.[3] This technical guide provides an in-depth exploration of the molecular mechanisms of action of latrepirdine dihydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-Target Approach

Latrepirdine's mechanism of action is not attributed to a single target but rather to its engagement with multiple cellular pathways. The primary areas of its activity include modulation of various neurotransmitter receptors, enhancement of mitochondrial function, and influence on neuroprotective pathways.[1][4]

Quantitative Pharmacological Profile

Latrepirdine exhibits a broad spectrum of activity at various G-protein coupled receptors and ion channels. The following tables summarize its binding affinities (Ki) and functional potencies (IC50) for key molecular targets.

Table 1: Receptor Binding Affinities (Ki) of Latrepirdine

| Receptor Family | Receptor Subtype | Species | Ki (nM) |

| Serotonin | 5-HT6 | Human | 26[1] |

| 5-HT6 | Rat | 119[1] | |

| NMDA | - | - | 105,000[1] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (IC50) of Latrepirdine

| Target | Activity | Species/Cell Type | IC50 (µM) |

| NMDA Receptor Current | Inhibition | YAC128 Mouse Neuronal Culture | 10[1] |

| High-Voltage Activated Calcium Channels | Inhibition | Wild-type & YAC128 Mouse Neuronal Cultures | 50[1] |

| Potential-Dependent Calcium Currents | Inhibition | Rat Cerebellar Granule Cells | 57[1] |

| Acetylcholinesterase (AChE) | Inhibition | - | 42[1] |

| Butyrylcholinesterase (BuChE) | Inhibition | - | 7.9[1] |

Note: A lower IC50 value indicates a higher potency of the drug in inhibiting its target.

Key Signaling Pathways

Latrepirdine's interaction with its molecular targets initiates downstream signaling cascades that are believed to contribute to its neuroprotective and cognitive-enhancing effects.

5-HT6 Receptor Antagonism

Latrepirdine acts as an antagonist at the 5-HT6 serotonin receptor. These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5][6] By blocking this receptor, latrepirdine is thought to modulate cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.

Caption: Latrepirdine's antagonistic action on the 5-HT6 receptor signaling pathway.

NMDA Receptor Modulation

Latrepirdine also interacts with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal excitotoxicity. While its binding affinity is relatively low, latrepirdine has been shown to inhibit NMDA receptor-mediated calcium influx.[1] Excessive calcium entry through NMDA receptors is a known contributor to neuronal cell death in neurodegenerative conditions.[7]

Caption: Latrepirdine's inhibitory effect on the NMDA receptor and calcium influx.

Mitochondrial Effects

A significant aspect of latrepirdine's neuroprotective profile is its purported ability to enhance mitochondrial function.[8] Studies have shown that latrepirdine can increase mitochondrial membrane potential and protect against mitochondrial dysfunction induced by toxins such as beta-amyloid.[8][9]

Table 3: Effects of Latrepirdine on Mitochondrial Function and Neuroprotection

| Experimental Model | Latrepirdine Concentration | Observed Effect |

| Rat Cerebellar Granule Cells (Aβ-induced toxicity) | 25 µM | ~45% increase in neuronal survival[1] |

| Rat Cerebellar Granule Cells (Aβ-induced toxicity) | 20-100 µM | Inhibition of mitochondrial permeability transition[1] |

| Primary mouse cortical neurons & SH-SY5Y cells | Nanomolar concentrations | Increased mitochondrial membrane potential and cellular ATP levels[8] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines the general steps for determining the binding affinity (Ki) of latrepirdine for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[10]

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-LSD for serotonin receptors) at a concentration close to its Kd, and a range of concentrations of latrepirdine.[10][11]

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[10]

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.[10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the latrepirdine concentration. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Neuroprotection Assay against Beta-Amyloid (Aβ) Toxicity

This protocol describes a method to assess the neuroprotective effects of latrepirdine against Aβ-induced cell death.

Caption: Workflow for a neuroprotection assay.

Detailed Methodology:

-

Cell Culture: Neuronal cells, such as the human neuroblastoma cell line SH-SY5Y or primary cortical neurons, are cultured in appropriate media and conditions.

-

Latrepirdine Treatment: Cells are pre-incubated with various concentrations of latrepirdine for a specified period (e.g., 1-2 hours) before the addition of the toxic insult.

-

Aβ Preparation and Toxicity Induction: Synthetic Aβ42 peptide is prepared to form oligomeric or fibrillar aggregates.[12] The aggregated Aβ is then added to the cell cultures to induce toxicity.[12]

-

Incubation: The cells are incubated with Aβ and latrepirdine for a duration sufficient to induce cell death in the control (Aβ alone) group (typically 24-48 hours).

-

Viability Assessment: Cell viability is quantified using standard assays. The MTT assay measures mitochondrial reductase activity, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.[12]

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The protective effect of latrepirdine is determined by comparing the viability of cells treated with both Aβ and latrepirdine to those treated with Aβ alone.

Conclusion

This compound possesses a complex and multifaceted mechanism of action, engaging with multiple neurotransmitter systems and cellular pathways implicated in neurodegeneration. Its ability to modulate 5-HT6 and NMDA receptors, coupled with its protective effects on mitochondrial function, underscores its potential as a neuroprotective agent. While clinical outcomes have been challenging, the rich pharmacology of latrepirdine continues to provide valuable insights for the development of novel therapeutics for neurodegenerative diseases. This guide offers a comprehensive overview of its core mechanisms, supported by quantitative data and detailed experimental frameworks, to aid researchers in their ongoing exploration of this intriguing molecule.

References

- 1. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PathWhiz [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. GluN2A-NMDA receptor–mediated sustained Ca2+ influx leads to homocysteine-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. The Effects of Latrepirdine on Amyloid-β Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Latrepirdine dihydrochloride chemical structure and synthesis

An In-depth Technical Guide to Latrepirdine Dihydrochloride: Chemical Structure and Synthesis

Introduction

Latrepirdine, also known as Dimebon, is a small molecule that was initially developed and used in Russia as a non-selective antihistamine since 1983.[1][2] It was later investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease and Huntington's disease.[1][3] Despite promising initial phase II clinical trials, subsequent phase III trials for both Alzheimer's and Huntington's disease did not demonstrate significant efficacy, leading to the discontinuation of its development for these indications.[1][3] Latrepirdine's mechanism of action is complex and not fully elucidated, but it is known to interact with multiple molecular targets, including histamine, adrenergic, and serotonin receptors, and to modulate mitochondrial function.[1][3][4] This guide provides a detailed overview of its chemical structure, synthesis, and associated signaling pathways.

Chemical Structure and Properties

This compound is the hydrochloride salt of latrepirdine. Its chemical identity and properties are summarized below.

Systematic Name: 2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole dihydrochloride.[5][6]

Structural Formula:

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for latrepirdine and its dihydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅N₃ (Latrepirdine) | [1][7][8][9] |

| C₂₁H₂₅N₃·2HCl (this compound) | [5][6] | |

| Molecular Weight | 319.45 g/mol (Latrepirdine) | [1][9] |

| 392.37 g/mol (this compound) | [5][10] | |

| CAS Number | 3613-73-8 (Latrepirdine free base) | [1][7][10] |

| 97657-92-6 (this compound) | [5][6][10] | |

| pKa (Strongest Basic) | 7.17 | [9][11] |

| logP | 3.41 - 3.52 | [9][11] |

| Water Solubility | 0.0171 mg/mL (Predicted) | [11] |

| Histamine H1 Receptor (Ki) | ≈ 3–5 nM | [10] |

| Serotonin 5-HT6 Receptor (Ki) | ≈ 16–70 nM | [10] |

| L-type Ca²⁺ channels (IC₅₀) | 57 µM | [2] |

| Acetylcholinesterase (IC₅₀) | 42 µM | [2] |

| Butyrylcholinesterase (IC₅₀) | 7.9 µM | [2] |

Synthesis of Latrepirdine

The synthesis of latrepirdine involves the condensation of two key intermediates: 2-methyl-5-vinyl-pyridine (MVP) and 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (a γ-carboline derivative).[4]

Experimental Protocol

Step 1: Synthesis of 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline intermediate)

-

Reactants: p-tosylhydrazine hydrochloride and N-methyl-4-piperidone.[4]

-

Procedure: The γ-carboline is synthesized from p-tosylhydrazine hydrochloride and N-methyl-4-piperidone. This reaction is reported to be high-yielding (90%) and suitable for large-scale production.[4]

Step 2: Synthesis of 2-methyl-5-vinyl-pyridine (MVP intermediate)

-

Starting Material: 3-Bromopicoline.[4]

-

Procedure:

-

3-Bromopicoline is converted to 1-(6-methyl-pyridin-3-yl)-ethanol by reacting it with acetaldehyde in an ate-complex intermediate reaction.[4]

-

The resulting alcohol is transformed into the corresponding chloride.[4]

-

Dehydrohalogenation of the chloride is performed using potassium hydroxide in N-methylpyrrolidine at 50°C to yield 2-methyl-5-vinyl-pyridine (MVP).[4]

-

Step 3: Final Condensation to Latrepirdine

-

Reactants: 2-methyl-5-vinyl-pyridine (MVP) and 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[4]

-

Conditions: The condensation is carried out under basic conditions to yield latrepirdine.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Latrepirdine.

Signaling Pathways and Mechanism of Action

Latrepirdine's neuroprotective effects are attributed to its interaction with multiple cellular pathways. While not fully understood, key proposed mechanisms include the modulation of autophagy via the mTOR pathway and the stabilization of mitochondrial function.[4][12]

Modulation of mTOR Signaling and Autophagy

Latrepirdine has been shown to induce autophagy by inhibiting the mTOR signaling pathway.[12] Autophagy is a cellular process for degrading and recycling cellular components, and its potentiation can help clear protein aggregates, such as amyloid-β, which are implicated in Alzheimer's disease.[12]

Caption: Latrepirdine's inhibition of mTOR signaling to induce autophagy.

Mitochondrial and Receptor Interactions

Latrepirdine is also proposed to exert neuroprotective effects by acting on mitochondria and various neurotransmitter receptors. It can inhibit the mitochondrial permeability transition pore, which makes mitochondria more resilient to stressors like lipid peroxidation and amyloid-β induced damage.[4] Additionally, it acts as an antagonist at NMDA, histamine (H₁), and serotonin (e.g., 5-HT₆) receptors.[4][10]

References

- 1. Latrepirdine - Wikipedia [en.wikipedia.org]

- 2. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 7. Latrepirdine | C21H25N3 | CID 197033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Compound: LATREPIRDINE (CHEMBL589390) - ChEMBL [ebi.ac.uk]

- 10. medkoo.com [medkoo.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Latrepirdine Dihydrochloride: A Technical Overview of its Original Antihistaminic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrepirdine dihydrochloride, also known as Dimebon, is a compound that has garnered significant interest in the scientific community for its potential neuroprotective effects. However, before its investigation for neurodegenerative diseases, Latrepirdine was originally developed and utilized in Russia as a non-selective antihistamine.[1][2][3] This technical guide provides an in-depth exploration of the core antihistaminic properties of Latrepirdine, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's initial pharmacological profile.

Quantitative Analysis of Receptor Binding Affinity

Latrepirdine exerts its antihistaminic effects through interaction with histamine H1 and H2 receptors. Its binding affinity for these receptors, along with that of other first-generation antihistamines it was compared against, is summarized in the table below. This quantitative data is crucial for understanding its potency and selectivity.

| Compound | H1 Receptor Kᵢ (nM) | H2 Receptor Kᵢ (nM) |

| Latrepirdine (Dimebon) | 2 [4][5] | 232 [4][5] |

| Diphenhydramine | 16[6] | >10,000 |

| Promethazine | 1.4[1] | >10,000 |

| Diazoline (Mebhydrolin) | Not available | Not available |

| Phencarol (Quifenadine) | 320 | No significant binding |

Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

The initial characterization of Latrepirdine's antihistamine activity was conducted through a series of in vitro and in vivo experiments, primarily in guinea pigs, a standard model for assessing antihistaminic efficacy.

In Vitro: Isolated Guinea Pig Ileum Assay for H1 Receptor Antagonism

This assay is a classic method for determining the H1 antagonistic activity of a compound.

Objective: To quantify the ability of Latrepirdine to inhibit histamine-induced contractions of the guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).[7][8]

-

Contraction Induction: Histamine is added to the organ bath in increasing concentrations to establish a dose-response curve for its contractile effect.

-

Antagonist Application: The tissue is then incubated with varying concentrations of Latrepirdine for a predetermined period.

-

Challenge with Histamine: Following incubation with Latrepirdine, the tissue is again challenged with histamine, and a new dose-response curve is generated.

-

Data Analysis: The rightward shift in the histamine dose-response curve in the presence of Latrepirdine is used to calculate the pA₂ value, a measure of the antagonist's potency.

In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of an antihistamine against a systemic allergic-like reaction.

Objective: To evaluate the ability of Latrepirdine to protect against histamine-induced bronchospasm in conscious guinea pigs.

Methodology:

-

Animal Preparation: Guinea pigs are pre-treated with a specific dose of Latrepirdine, typically administered orally or via injection.

-

Histamine Challenge: After a set period to allow for drug absorption, the animals are exposed to an aerosol of histamine solution in a closed chamber.[9][10]

-

Observation: The time until the onset of respiratory distress (dyspnea, convulsions) is recorded.

-

Endpoint: The ability of Latrepirdine to delay or prevent the onset of these symptoms compared to a control group is the primary measure of its antihistaminic activity. The original studies on Latrepirdine reported its antihistamine activity to be significantly greater than that of other antihistamines like diazoline, diphenhydramine, phencarol, and promethazine based on this or similar in vivo models.[1]

Signaling Pathways

Latrepirdine's antihistaminic effects are a direct consequence of its interaction with H1 and H2 histamine receptors, which triggers distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism of this receptor by Latrepirdine blocks the downstream effects of histamine.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is also a GPCR, but it primarily couples to the Gs family of G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Latrepirdine's weaker antagonism at this receptor modulates these effects.

Conclusion

This compound was originally introduced as a potent antihistamine with high affinity for the H1 receptor and lower affinity for the H2 receptor. Its efficacy was established through standard preclinical models, demonstrating its ability to counteract histamine-mediated effects. While the focus of Latrepirdine research has shifted towards its potential in neurodegenerative disorders, a thorough understanding of its original antihistaminic properties provides a more complete pharmacological profile of this multifaceted compound. This foundational knowledge is essential for researchers exploring its diverse mechanisms of action and potential therapeutic applications.

References

- 1. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. From anti-allergic to anti-Alzheimer's: Molecular pharmacology of Dimebon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. curealz.org [curealz.org]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 9. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 10. phcog.com [phcog.com]

Latrepirdine's Preclinical Promise in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Latrepirdine (dimebolin), a compound initially developed as an antihistamine, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases.[1][2][3] Extensive early preclinical research has explored its neuroprotective mechanisms, revealing a multi-target profile that includes the modulation of mitochondrial function, enhancement of autophagy, and interaction with various neurotransmitter receptors.[2][3] Despite promising initial findings, latrepirdine ultimately failed in late-stage clinical trials for Alzheimer's and Huntington's diseases.[2] This guide provides an in-depth technical overview of the core preclinical studies that defined its neuroprotective potential, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways investigated.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of latrepirdine, offering a comparative look at its efficacy across different experimental models of neurodegeneration.

Table 1: Receptor Binding Affinity and Ion Channel Modulation of Latrepirdine

| Target | Species | Assay Type | Value (IC50/Ki) | Reference |

| NMDA Receptor | Mouse | Electrophysiology | IC50: 10 µM | [3] |

| High-Voltage Activated Ca2+ Channels | Mouse | Electrophysiology | IC50: 50 µM | [3] |

| L-type Ca2+ Channels | Rat | Electrophysiology | IC50: 57 µM | [3] |

| 5-HT6 Receptor | Human | Radioligand Binding | Ki: 26 nM | [3] |

| 5-HT6 Receptor | Rat | Radioligand Binding | Ki: 119 nM | [3] |

Table 2: Neuroprotective and Cellular Effects of Latrepirdine

| Experimental Model | Assay | Latrepirdine Concentration | Effect | Reference |

| Cerebellar Granule Cells (Aβ-induced toxicity) | Cell Viability | 25 µM | ~45% increase in neuron survival | [3] |

| SH-SY5Y Cells (TDP-43 aggregation) | Protein Aggregation | 5 µM | 45% reduction in TDP-43 inclusions | [3] |

| SH-SY5Y Cells (TDP-43 aggregation) | Protein Aggregation | 10 µM | 60% reduction in TDP-43 inclusions | [3] |

| SH-SY5Y Cells (TDP-43 aggregation) | Protein Aggregation | 20 µM | 70% reduction in TDP-43 inclusions | [3] |

| Cortical, Hippocampal, and Spinal Cord Neurons | Neurite Outgrowth | 0.1 - 100 nM | Induced neurite outgrowth | [3] |

| N2a and HeLa Cells | Autophagy Induction | 5 nM - 50 µM | Increased LC3-II levels | [1] |

| TgCRND8 Mice | Aβ42 Accumulation | 3.5 mg/kg/day (chronic) | Reduction in insoluble Aβ42 | [1] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which latrepirdine exerts its neuroprotective effects and a typical experimental workflow for its preclinical evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of latrepirdine.

Neuroprotection Assessment using MTT Assay in SH-SY5Y Cells

This protocol is designed to assess the protective effects of latrepirdine against a neurotoxic insult (e.g., Aβ peptides) in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Latrepirdine stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Neurotoxic agent (e.g., aggregated Aβ1-42 peptides)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Pre-treatment with Latrepirdine: After 24 hours, replace the medium with fresh medium containing various concentrations of latrepirdine (e.g., 1, 10, 25, 50 µM). Include a vehicle control group. Incubate for 2 hours.

-

Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., 25 µM aggregated Aβ1-42) to the wells (except for the control group).

-

Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Remove the culture medium from each well.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.[4]

-

After incubation, carefully remove the MTT solution.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.[4]

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol describes a method to assess the effect of latrepirdine on the opening of the mPTP using the calcein-AM/CoCl2 quenching assay.

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y or primary neurons)

-

Calcein-AM (acetoxymethyl ester)

-

Cobalt chloride (CoCl2)

-

Ionomycin (or another agent to induce mPTP opening)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells on glass coverslips (for microscopy) or in suspension (for flow cytometry).

-

Latrepirdine Treatment: Treat the cells with the desired concentrations of latrepirdine for a specified duration.

-

Calcein-AM and CoCl2 Loading:

-

Induction of mPTP Opening:

-

For the positive control and experimental groups (to test latrepirdine's inhibitory effect), add an mPTP inducing agent (e.g., 5 µM ionomycin) for the final 5-10 minutes of incubation.[6]

-

-

Data Acquisition:

-

Fluorescence Microscopy: Wash the cells with HBSS and mount the coverslips. Observe the mitochondrial calcein fluorescence. A decrease in fluorescence intensity in the presence of the inducer indicates mPTP opening.

-

Flow Cytometry: Wash and resuspend the cells in HBSS. Analyze the calcein fluorescence using a flow cytometer. A shift to lower fluorescence intensity indicates mPTP opening.

-

-

Data Analysis: Quantify the fluorescence intensity. A preservation of fluorescence in latrepirdine-treated cells in the presence of the inducer indicates inhibition of mPTP opening.

Quantification of Autophagy by LC3-II Western Blot

This protocol details the measurement of the autophagosomal marker LC3-II by Western blot to assess latrepirdine-induced autophagy.

Materials:

-

Cultured cells (e.g., N2a or HeLa)

-

Latrepirdine

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3 (recognizing both LC3-I and LC3-II)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of latrepirdine (e.g., 5 nM to 50 µM) for different time points (e.g., 3 and 6 hours).[1] Include untreated controls.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Perform densitometric analysis of the LC3-II band and normalize it to the loading control. An increase in the LC3-II/loading control ratio indicates an induction of autophagy. It is also common to analyze the LC3-II/LC3-I ratio.[1][7]

References

- 1. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latrepirdine - Wikipedia [en.wikipedia.org]

- 3. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Western blot detection of the autophagic protein LC3-II [bio-protocol.org]

The Rise and Fall of a Repurposed Antihistamine: A Technical History of Dimebon (Latrepirdine)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimebon (Latrepirdine) presents a compelling and cautionary tale in the annals of drug development. Initially introduced as an over-the-counter antihistamine in Russia in 1983, it was later repurposed for the treatment of neurodegenerative disorders, primarily Alzheimer's disease (AD) and Huntington's disease (HD).[1][2] The journey of Dimebon from a forgotten allergy medication to a promising neuroprotective agent, and its subsequent failure in pivotal Phase III clinical trials, offers valuable lessons for the scientific community. This in-depth technical guide provides a comprehensive overview of the discovery, history, medicinal chemistry, proposed mechanisms of action, and clinical evaluation of Dimebon, tailored for researchers, scientists, and drug development professionals.

Discovery and History: From Antihistamine to Neuroprotective Candidate

Dimebon, chemically known as 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole, was first synthesized in the Soviet Union and used as a non-selective H1 histamine receptor antagonist for allergic conditions.[1][3] Its initial use was at doses of 10-20 mg, two to three times a day.[3] As more selective antihistamines entered the market, Dimebon fell into obscurity.

In the early 1990s, a research group in Russia led by Dr. Sergey Bachurin began screening existing compounds for potential neuroprotective properties.[2][3] Their focus was on identifying compounds with activity against NMDA receptors, a known target in neurodegeneration. Through a whole-animal screen involving NMDA-induced seizures in mice, Dimebon was identified as a low-affinity NMDA receptor antagonist.[2][3] This discovery prompted further investigation into its potential for treating neurodegenerative diseases.

An initial open-label study in 14 patients with Alzheimer's disease suggested potential cognitive benefits.[2][3] These promising, albeit preliminary, results led to the patenting of Dimebon for neurodegenerative disorders and its subsequent licensing by the American biotechnology company Medivation, Inc.[1][2] Medivation, in partnership with Pfizer, initiated a comprehensive clinical development program to evaluate Dimebon's efficacy and safety in larger, more rigorous trials.[4]

Medicinal Chemistry and Pharmacokinetics

Dimebon is a tetracyclic gamma-carboline derivative. Its chemical structure is distinct from other antihistamines and neuroprotective agents.

Pharmacokinetics:

-

Absorption and Bioavailability: Dimebon is orally bioavailable.

-

Distribution: It is known to cross the blood-brain barrier.

-

Metabolism: Information on its metabolic pathways is not extensively detailed in the provided search results.

-

Elimination: The elimination half-life and primary routes of excretion are not specified in the provided search results.

Proposed Mechanisms of Action

The exact mechanism of action of Dimebon has been a subject of considerable debate and investigation. Several hypotheses have been proposed, reflecting the drug's multi-target profile.

Modulation of Neurotransmitter Receptors

Dimebon exhibits affinity for a range of neurotransmitter receptors, which was initially believed to contribute to its cognitive-enhancing effects.

-

Histamine H1 Receptor Antagonism: As an antihistamine, its primary action is the blockade of H1 receptors.[1]

-

Serotonin 5-HT6 Receptor Antagonism: Dimebon is also an antagonist of the 5-HT6 receptor, a target being explored for cognitive enhancement in AD.[2][3]

-

NMDA Receptor Antagonism: Its initial rediscovery was based on its weak antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[2][3]

Mitochondrial Stabilization

A key hypothesis for Dimebon's neuroprotective effects centered on its ability to stabilize mitochondrial function. Mitochondrial dysfunction is a well-established factor in the pathogenesis of neurodegenerative diseases.

-

Inhibition of Mitochondrial Permeability Transition Pore (mPTP): Dimebon was shown to inhibit the opening of the mPTP, a critical event in a form of programmed cell death known as apoptosis.[5][6] By preventing mPTP opening, Dimebon was thought to preserve mitochondrial integrity and prevent the release of pro-apoptotic factors.

Induction of Autophagy

More recent research has suggested that Dimebon may exert its effects through the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins.

-

mTOR-dependent Autophagy: Studies have indicated that Latrepirdine stimulates autophagy through the mammalian target of rapamycin (mTOR) signaling pathway.[1][7] This pathway is a central regulator of cellular growth and metabolism, and its inhibition is a known trigger for autophagy. By activating autophagy, Dimebon could potentially facilitate the clearance of toxic protein aggregates, such as amyloid-beta and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[8][9]

Quantitative Data

Table 1: Receptor Binding Affinities (Ki) and IC50 Values of Dimebon

| Target | Action | Ki (nM) | IC50 (µM) | Reference(s) |

| Neurotransmitter Receptors | ||||

| Histamine H1 | Antagonist | 15.8 | [10] | |

| Serotonin 5-HT6 | Antagonist | 34 | [2] | |

| Serotonin 5-HT2c | Antagonist | 73 | [10] | |

| Serotonin 5-HT5A | Antagonist | 99 | [10] | |

| α1A-Adrenergic | Antagonist | 36 | [10] | |

| α1B-Adrenergic | Antagonist | 138 | [10] | |

| α1D-Adrenergic | Antagonist | 111 | [10] | |

| α2A-Adrenergic | Antagonist | 48 | [10] | |

| NMDA | Antagonist | 10 | [6][10] | |

| Enzymes | ||||

| Acetylcholinesterase (AChE) | Inhibitor | 42 | [2] | |

| Butyrylcholinesterase (BuChE) | Inhibitor | 7.9 | [2] | |

| Ion Channels | ||||

| Voltage-gated Ca2+ channels | Blocker | 50 - 57 | [2][6][11] |

Table 2: Summary of Key Clinical Trial Results for Dimebon in Alzheimer's Disease

| Trial Identifier | Phase | N | Treatment | Duration | Primary Outcome Measure(s) | Key Findings | Reference(s) |

| NCT00377715 | II | 183 | Dimebon 20 mg TID vs. Placebo | 12 months | ADAS-cog, CIBIC-plus | Statistically significant improvement in ADAS-cog and other measures compared to placebo at 6 and 12 months. | [12] |

| CONNECTION (NCT00838110) | III | 598 | Dimebon 20 mg TID vs. Placebo | 6 months | ADAS-cog, CIBIC-plus | Failed to meet primary endpoints; no significant difference between Dimebon and placebo. | [4] |

| CONCERT (NCT00675623) | III | 1,003 | Dimebon 20 mg TID + Donepezil vs. Placebo + Donepezil | 12 months | ADAS-cog, ADCS-ADL | Failed to meet primary endpoints. | [13] |

Table 3: Summary of Key Clinical Trial Results for Dimebon in Huntington's Disease

| Trial Identifier | Phase | N | Treatment | Duration | Primary Outcome Measure(s) | Key Findings | Reference(s) |

| DIMOND (NCT00497159) | II | 91 | Dimebon 20 mg TID vs. Placebo | 3 months | Safety and Tolerability, MMSE | Well-tolerated; modest but statistically significant improvement in MMSE. | [2] |

| HORIZON (NCT00683635) | III | 403 | Dimebon 20 mg TID vs. Placebo | 6 months | MMSE, CIBIC-plus | Failed to meet primary endpoints. | [14] |

Experimental Protocols

NMDA-Induced Seizure Model in Mice

This in vivo model was instrumental in the initial identification of Dimebon's neuroprotective potential.

Methodology:

-

A solution of the test agent (Dimebon) was administered to mice, typically via intraperitoneal injection.

-

After a predetermined time (e.g., 40 minutes), a solution of N-methyl-D-aspartate (NMDA) was injected directly into the lateral ventricle of the brain.

-

Control animals received a vehicle injection instead of the test agent.

-

The mice were then observed for behavioral changes, including running, jumping, and convulsions, which are characteristic of NMDA-induced neurotoxicity.

-

The primary endpoint was the prevention of convulsions and death, with the effective dose 50 (ED50) being calculated. For Dimebon, the ED50 was reported to be 42 mg/kg.[2]

Measurement of Mitochondrial Permeability Transition (MPT)

The effect of Dimebon on the mitochondrial permeability transition pore was assessed using isolated mitochondria.

Methodology:

-

Mitochondria were isolated from rat brain or liver tissue through differential centrifugation.

-

The isolated mitochondria were suspended in a buffered solution containing respiratory substrates.

-

Mitochondrial swelling, an indicator of mPTP opening, was induced by the addition of calcium ions (Ca2+).

-

Mitochondrial swelling was measured spectrophotometrically as a decrease in light absorbance at 540 nm.

-

The effect of Dimebon was evaluated by pre-incubating the mitochondria with the compound before the addition of Ca2+.

-

Inhibitors and inducers of the mPTP, such as cyclosporine A and atractyloside, were used as controls.[15]

Clinical Trial Methodology (Exemplified by the Phase II AD Study - NCT00377715)

This pivotal study provided the initial strong evidence for Dimebon's efficacy in Alzheimer's disease.

Study Design:

-

A randomized, double-blind, placebo-controlled, multicenter trial.[12]

-

Participants: 183 patients with mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] scores of 10-24).[12]

-

Intervention: Patients were randomized to receive either oral Dimebon (20 mg three times daily) or a matching placebo.[12]

-

Duration: The initial blinded treatment period was 6 months, followed by a 6-month blinded extension phase.[12]

-

Primary Outcome Measures:

-

Secondary Outcome Measures:

-

MMSE

-

Neuropsychiatric Inventory (NPI)

-

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale

-

-

Inclusion/Exclusion Criteria: Key inclusion criteria included a diagnosis of probable AD. Exclusion criteria included the use of other dementia medications.[16]

Visualizations of Signaling Pathways and Workflows

Caption: Proposed multi-target signaling pathways of Dimebon.

Caption: Generalized workflow of a Dimebon clinical trial.

The Discrepancy Between Early Promise and Late-Stage Failure

The stark contrast between the remarkably positive Phase II results and the definitive failures in the larger, multi-national Phase III trials of Dimebon remains a topic of significant discussion within the drug development community. Several factors may have contributed to this discrepancy:

-

Patient Population Differences: There may have been subtle but significant differences in the patient populations enrolled in the Russian Phase II trial compared to the global Phase III trials.

-

Placebo Effect: The placebo group in the Phase III trials did not decline as expected, making it more difficult to demonstrate a statistically significant benefit of the active treatment.

-

Mechanism of Action: The initial hypotheses regarding the primary mechanism of action (e.g., weak NMDA antagonism) may have been incorrect or insufficient to produce a robust clinical effect in a broader population. While the mitochondrial and autophagy-related mechanisms are compelling, their clinical relevance at therapeutic doses of Dimebon is still not fully elucidated.

-

Statistical Anomaly: The highly positive Phase II results could have been, in part, a statistical anomaly that was not reproducible in larger trials.

Conclusion and Future Directions

The story of Dimebon (Latrepirdine) underscores the complexities and challenges of developing effective treatments for neurodegenerative diseases. While it ultimately failed to reach the market as a therapy for Alzheimer's or Huntington's disease, its journey has provided valuable insights for the field. The investigation into its multi-target pharmacology has highlighted the potential of modulating pathways related to mitochondrial health and autophagy.

For researchers and drug development professionals, the case of Dimebon serves as a critical reminder of the importance of:

-

Thorough preclinical characterization: A deep understanding of a drug's mechanism of action is crucial before embarking on large and expensive late-stage clinical trials.

-

Robust and reproducible clinical trial design: Careful consideration of patient populations, appropriate endpoints, and the potential for variability in placebo response is paramount.

-

The potential of drug repurposing: While Dimebon was not successful, the strategy of exploring existing drugs for new indications remains a viable and potentially faster route to new therapies.

Future research may yet uncover the full potential of the gamma-carboline scaffold in the design of novel neuroprotective agents. A more nuanced understanding of the signaling pathways modulated by Dimebon and similar molecules could lead to the development of more targeted and effective therapies for the devastating neurodegenerative diseases that continue to pose a significant challenge to global health.

References

- 1. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfizer.com [pfizer.com]

- 5. Dimebon Does Not Ameliorate Pathological Changes Caused by Expression of Truncated (1–120) Human Alpha-Synuclein in Dopaminergic Neurons of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Dimebon in cellular model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Dimebon in cellular model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of dimebon on cognition, activities of daily living, behaviour, and global function in patients with mild-to-moderate Alzheimer's disease: a randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pfizer.com [pfizer.com]

- 14. pfizer.com [pfizer.com]

- 15. researchgate.net [researchgate.net]

- 16. Double-blind, Placebo-controlled Study of Oral Dimebon in Subjects With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

Latrepirdine's Impact on Mitochondrial Function and Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrepirdine (formerly known as Dimebon) is a small-molecule compound initially developed and used as an antihistamine in Russia.[1][2] It garnered significant attention in the early 2000s for its potential as a neuroprotective and cognitive-enhancing agent, leading to clinical trials for Alzheimer's disease and Huntington's disease.[1][3][4] A central hypothesis for its neuroprotective effects revolved around its ability to enhance mitochondrial function and bioenergetics.[2][4][5] While later-stage clinical trials did not meet their primary endpoints, the investigation into latrepirdine's mechanism of action has provided valuable insights into the intricate relationship between cellular energy homeostasis and neuronal health.[1][5][6] This technical guide provides an in-depth analysis of the preclinical data on latrepirdine's effects on mitochondrial function, focusing on its core molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: A Shift from Direct Mitochondrial Enhancement to AMPK Activation

Initial studies suggested that latrepirdine directly stabilized mitochondrial membranes and enhanced their function, particularly under conditions of stress.[5][7][8] However, subsequent research has revealed a more nuanced mechanism. The primary and most potent action of latrepirdine appears to be the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]

Latrepirdine activates AMPK at sub-nanomolar concentrations (as low as 0.1 nM).[1][3] This activation is dependent on the upstream kinases Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).[1][3] The activation of AMPK by latrepirdine initiates a cascade of events aimed at restoring cellular energy balance, which in turn influences mitochondrial function.[1] It is now understood that many of the observed mitochondrial effects of latrepirdine are likely downstream consequences of AMPK activation rather than a direct interaction with mitochondria.[1][3]

Quantitative Effects of Latrepirdine on Bioenergetics

The following tables summarize the key quantitative findings from preclinical studies on latrepirdine. These studies were primarily conducted in primary neuronal cultures and human neuroblastoma cell lines (SH-SY5Y).

Table 1: Effects on Cellular Energy and Metabolism

| Parameter | Cell Type | Latrepirdine Concentration | Observed Effect | Citation |

| p-AMPK (Thr172) Levels | Cerebellar Granule Neurons | 0.1 nM | Significant increase after 24h | [1] |

| Intracellular ATP Levels | Cerebellar Granule Neurons | 0.1 nM | ~15% increase after 24h | [1] |

| Intracellular ATP Levels | SH-SY5Y Cells | Nanomolar concentrations | Increased | [7] |

| GLUT3 Translocation | Cerebellar Granule Neurons | 0.1 nM | Significant increase | [1] |

Table 2: Effects on Mitochondrial Parameters

| Parameter | Cell Type | Latrepirdine Concentration | Observed Effect | Citation |

| Mitochondrial TMRM Uptake | Cerebellar Granule Neurons | 0.1 nM | Significant increase after 60 min | [1] |

| Mitochondrial Membrane Potential (Δψm) | Primary Cortical Neurons & SH-SY5Y Cells | Nanomolar concentrations | Increased/Stabilized | [1][7] |

| Succinate Dehydrogenase Activity | Primary Cortical Neurons & SH-SY5Y Cells | Nanomolar concentrations | Increased | [7] |

| Mitochondrial DNA Content | Not specified | Not specified | No effect | [7] |

| PGC-1α mRNA Levels | Cerebellar Granule Neurons | Not specified | Unaltered after 24h | [1] |

Note: While TMRM uptake is often used as a proxy for mitochondrial membrane potential (Δψm), studies have shown that latrepirdine-induced increases in TMRM fluorescence are largely mediated by plasma membrane hyperpolarization, complicating a direct interpretation of its effect on Δψm alone.[1][3]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to determine latrepirdine's effects on mitochondrial and cellular bioenergetics.

Measurement of Mitochondrial Membrane Potential (Δψm) using TMRM

-

Objective: To assess changes in mitochondrial membrane potential.

-

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a manner dependent on the membrane potential. Increased fluorescence intensity indicates hyperpolarization.

-

Protocol Outline:

-

Cell Culture: Plate primary neurons or SH-SY5Y cells on glass-bottom dishes suitable for microscopy.

-

Latrepirdine Treatment: Treat cells with the desired concentration of latrepirdine (e.g., 0.1 nM) for a specified duration (e.g., 60 minutes).

-

TMRM Loading: Incubate cells with a low concentration of TMRM (e.g., 25-50 nM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 20-30 minutes at 37°C.

-

Imaging: Acquire fluorescence images using a confocal or epifluorescence microscope. Use an excitation wavelength of ~543 nm and an emission wavelength of ~570 nm.

-

Quantification: Measure the mean fluorescence intensity of mitochondrial regions of interest (ROIs) in both control and latrepirdine-treated cells using image analysis software (e.g., ImageJ).

-

Control: To confirm the signal is dependent on Δψm, a mitochondrial uncoupler like CCCP can be used to dissipate the potential and reduce TMRM fluorescence.[9]

-

Quantification of Intracellular ATP Levels

-

Objective: To measure the total cellular ATP content.

-

Principle: This assay is based on the luciferin-luciferase reaction, where the light produced is directly proportional to the amount of ATP present.

-

Protocol Outline:

-

Cell Culture and Treatment: Culture and treat cells with latrepirdine (e.g., 0.1 nM for 24 hours) in multi-well plates.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer that inactivates ATPases but preserves ATP.

-

Luciferase Assay: Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

-

Normalization: Normalize the ATP content to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).

-

Western Blotting for AMPK Activation

-

Objective: To detect the activation of AMPK by measuring its phosphorylation at Threonine 172.

-

Principle: An antibody specific to the phosphorylated form of AMPK (p-AMPK Thr172) is used to detect the activated enzyme via immunoblotting.

-

Protocol Outline:

-

Protein Extraction: Treat cells with latrepirdine for various time points, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against p-AMPK (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total AMPK to normalize the p-AMPK signal.

-

Conclusion

Latrepirdine exerts significant effects on cellular bioenergetics, primarily through the potent activation of the energy-sensing enzyme AMPK.[1][3] This action leads to downstream effects including increased cellular ATP levels, enhanced glucose transporter translocation, and stabilization of the plasma membrane potential.[1] While initially believed to be a direct mitochondrial enhancer, the evidence now points to a more indirect mechanism where the observed mitochondrial benefits, such as increased TMRM uptake and resistance to calcium-induced stress, are largely consequences of this primary AMPK activation.[1][3][7] Latrepirdine does not appear to induce mitochondrial biogenesis.[1][7] Understanding this refined mechanism is crucial for the continued investigation of AMPK activators as potential therapeutic agents for neurodegenerative diseases characterized by metabolic and bioenergetic dysfunction.

References

- 1. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]

- 3. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latrepirdine - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]

Latrepirdine Dihydrochloride: A Deep Dive into its Autophagic Induction and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latrepirdine dihydrochloride, initially developed as an antihistamine, has garnered significant attention for its neuroprotective and cognitive-enhancing properties, leading to its investigation in clinical trials for neurodegenerative disorders such as Alzheimer's and Huntington's disease.[1][2][3] While clinical outcomes have been varied, preclinical research has unveiled a compelling mechanism of action: the induction of autophagy.[1][4][5][6] This technical guide provides an in-depth exploration of latrepirdine's role in modulating autophagy, detailing the underlying signaling pathways, summarizing key experimental findings, and presenting relevant methodologies. The evidence collectively suggests that latrepirdine's ability to enhance the clearance of aggregation-prone proteins, such as amyloid-beta (Aβ) and α-synuclein, is a cornerstone of its therapeutic potential.[4][5][7][8][9]

Core Mechanism: Induction of Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, making it a critical pathway for maintaining neuronal health.[1] Latrepirdine has been shown to stimulate autophagy through a multifaceted mechanism, primarily involving the modulation of the mTOR and AMPK signaling pathways, which are central regulators of cellular metabolism and growth.

Signaling Pathways

Latrepirdine's pro-autophagic effects are mediated through at least two interconnected pathways:

-

Inhibition of the mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master negative regulator of autophagy.[10] Latrepirdine treatment has been demonstrated to decrease the phosphorylation of mTOR and its downstream substrate, the S6 protein kinase (S6K). This inhibition of the mTOR signaling cascade relieves its suppressive effect on the autophagy-initiating ULK1 complex, thereby promoting the formation of autophagosomes.

-

Activation of AMPK: AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated under conditions of low energy, initiates catabolic processes like autophagy to restore homeostasis.[10][11] Latrepirdine has been identified as a potent activator of AMPK.[11][12] Activated AMPK can induce autophagy both by directly phosphorylating components of the autophagy machinery and by inhibiting the mTORC1 complex.[10][11] The activation of AMPK by latrepirdine appears to be dependent on the upstream kinases LKB1 and CaMKKβ.[11]

-

Dependence on Core Autophagy Machinery: The induction of autophagy by latrepirdine is contingent on the core cellular machinery. Studies using mouse embryonic fibroblasts (MEFs) deficient in the essential autophagy-related gene Atg5 have shown that latrepirdine's ability to clear protein aggregates and degrade the autophagy substrate p62 is abrogated, confirming its reliance on a canonical autophagic pathway.[5][6][13]

Quantitative Data from Preclinical Studies

Latrepirdine's effect on autophagy has been quantified across various models, from yeast to mammalian cells and in vivo mouse models. The data consistently demonstrates a dose-dependent induction of autophagy and subsequent clearance of pathogenic proteins.

Table 1: Effect of Latrepirdine on Autophagy Markers in Cultured Cells

| Cell Line | Concentration | Treatment Duration | Effect on LC3-II Levels | Effect on p62 Levels | Reference |

| N2a Neuroblastoma | 5, 500 nM, 50 µM | 3 or 6 hours | Significant, dose-dependent increase | Trend toward reduction at 50 µM | |

| HeLa (eGFP-LC3) | 50 µM | 6 hours | Marked increase in eGFP-LC3 puncta | Not Assessed | [14] |

| WT MEFs | 50 µM | 3 hours | Increase in LC3-II | Significant decrease | |

| ATG5-/- MEFs | 50 µM | 3 hours | No change in LC3-II | No change | [15] |

| SH-SY5Y (α-syn) | Range of conc. | Not specified | Not specified | Not specified | [4] |

Table 2: Effect of Latrepirdine on Pathogenic Protein Clearance

| Model System | Protein Target | Concentration | Treatment Duration | Reduction in Protein Levels | Reference |

| S. cerevisiae (Yeast) | GFP-Aβ42 | 2.5 - 5 µM | 4-5 hours | ~40-50% reduction in GFP fluorescence | [1] |

| SH-SY5Y Cells | α-synuclein | Not specified | Not specified | Monomer: 52.7% (soluble), 68.0% (total). Aggregates: 74.8% (insoluble) | [4] |

| TgCRND8 Mice | Aβ42 | Not specified | Chronic | Reduction in Aβ deposition | [5][13] |

| Wild-type Mice | α-synuclein | 3.5 mg/kg/day | 21 days | Reduction of α-synuclein monomer | [4] |

| N2a (Swedish APP) | Intracellular Aβ | 50 µM | 3 hours | Significant decrease | [15] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in seminal studies investigating latrepirdine's role in autophagy.

Cell Culture and Latrepirdine Treatment

-

Cell Lines: Mouse neuroblastoma (N2a), human neuroblastoma (SH-SY5Y), HeLa cells stably expressing eGFP-LC3, and wild-type or ATG5-/- Mouse Embryonic Fibroblasts (MEFs) are commonly used.

-

Culture Conditions: Cells are maintained in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin, incubated at 37°C in a 5% CO2 atmosphere.

-

Latrepirdine Preparation: this compound is dissolved in sterile double-distilled water to create a concentrated stock solution (e.g., 30 mM), from which working aliquots (e.g., 1 mM) are prepared and stored at -80°C. Freshly thawed solutions are used for experiments.[1]

-

Treatment: Cells are treated with varying concentrations of latrepirdine (ranging from nM to µM) for specified durations (typically 3 to 24 hours) in complete media.[14] Vehicle controls (e.g., water) are run in parallel.

Assessment of Autophagy

Western Blot Analysis:

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key autophagy markers:

-

LC3: To detect both LC3-I and the lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates increased autophagosome formation.[14]

-

p62/SQSTM1: An autophagy receptor that is itself degraded by autophagy. A decrease in p62 levels suggests increased autophagic flux.[14]

-

Signaling Proteins: Antibodies against total and phosphorylated forms of mTOR, S6K, and AMPK are used to probe the signaling pathways.[14][11]

-

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[14]

Fluorescence Microscopy for eGFP-LC3 Puncta:

-

Cell Culture: HeLa or N2a cells stably expressing the eGFP-LC3 fusion protein are cultured on glass coverslips.

-

Treatment: Cells are treated with latrepirdine or vehicle control.

-

Fixation and Imaging: Cells are fixed with 4% paraformaldehyde, mounted on slides, and imaged using a fluorescence microscope.

-

Quantification: The formation of distinct green fluorescent puncta, representing the recruitment of eGFP-LC3 to autophagosome membranes, is quantified. An increase in the number of puncta per cell indicates autophagy induction.[14]

Yeast-Based Autophagy and Toxicity Assays

Saccharomyces cerevisiae is a powerful model for studying conserved pathways like autophagy.[1]

-

Pho8Δ60 Assay (Nonspecific Autophagy): This quantitative assay measures the transport of a modified alkaline phosphatase (Pho8Δ60) to the yeast vacuole (lysosome equivalent), where it becomes active. Increased activity upon latrepirdine treatment indicates enhanced autophagy.[1][4]

-

GFP-Atg8 Processing Assay: Atg8 (the yeast homolog of LC3) is fused to GFP. Upon autophagy induction, GFP-Atg8 is delivered to the vacuole and the Atg8 portion is degraded, releasing free GFP. The accumulation of free GFP, detectable by Western blot, signifies autophagic flux.[1]

-

Aβ42 Toxicity Assay: Yeast strains expressing human Aβ42 are pre-treated with latrepirdine, rapamycin (positive control), or vehicle. Subsequently, cells are exposed to oligomeric Aβ42, and cell viability is measured by colony counting. Increased survival in latrepirdine-treated cells demonstrates a protective effect.[1]

In Vivo Animal Studies

-

Animal Models: TgCRND8 mice, which express a mutant form of human amyloid precursor protein (APP) and develop Aβ plaques, are a common model for Alzheimer's disease research.[5][13] Wild-type mice are used for studying effects on endogenous proteins like α-synuclein.[4]

-

Drug Administration: Latrepirdine (e.g., 3.5 mg/kg) or vehicle (saline) is administered chronically, often via daily intraperitoneal injections for several weeks.[4]

-

Analysis: Following the treatment period, brains are harvested for biochemical and immunohistological analysis. This includes Western blotting for autophagy markers and pathogenic proteins, and staining of brain sections to visualize and quantify Aβ plaque load.[4][5]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the role of this compound as a potent inducer of autophagy. Its ability to activate the AMPK pathway while inhibiting mTOR signaling provides a dual, robust mechanism for enhancing the cellular clearance of pathogenic protein aggregates implicated in a range of neurodegenerative diseases.[14][11] Although latrepirdine's journey through clinical trials has yielded mixed results, its well-defined pro-autophagic activity is undeniable.[2]

For drug development professionals, latrepirdine may represent a valuable scaffold for the discovery of new, more potent, and selective autophagy-enhancing compounds.[3][4] Future research should focus on elucidating the direct molecular targets of latrepirdine to better understand how it modulates the AMPK and mTOR pathways. Furthermore, leveraging its mechanism to design novel therapeutics could pave the way for effective treatments for Alzheimer's disease, Parkinson's disease, and other debilitating proteinopathies.[4][7][16]

References

- 1. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latrepirdine - Wikipedia [en.wikipedia.org]

- 3. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Latrepirdine (Dimebon (TM)) Enhances Autophagy and Reduces Intracellul" by Prashant Bharadwaj, Giuseppe Verdile et al. [ro.ecu.edu.au]

- 9. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]

- 10. mdpi.com [mdpi.com]

- 11. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain [boris-portal.unibe.ch]

Methodological & Application

Latrepirdine Dihydrochloride in Cell Culture: Application Notes and Protocols for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of latrepirdine dihydrochloride in cell culture studies, with a focus on its application in neurodegenerative disease research. Latrepirdine, initially developed as an antihistamine, has garnered significant interest for its neuroprotective properties and its potential to modulate key cellular pathways implicated in diseases such as Alzheimer's and Huntington's.

Mechanism of Action

Latrepirdine exhibits a multifaceted mechanism of action. A primary pathway of interest is its ability to induce autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1] Evidence suggests that latrepirdine treatment leads to a decrease in the phosphorylation of mTOR and its downstream substrate, the S6 kinase (S6K), thereby initiating the autophagic process.[1] This mechanism is crucial for clearing toxic protein aggregates, such as amyloid-beta (Aβ) and α-synuclein, which are hallmarks of several neurodegenerative disorders.[2][3]

Beyond autophagy, latrepirdine has been reported to stabilize mitochondrial function, modulate calcium homeostasis, and protect cultured cells from Aβ-induced cytotoxicity.[4] It has also been shown to influence the release of Aβ from cultured neuronal cells.[4]

Data Presentation: this compound Dosage in Cell Culture

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. The following table summarizes dosages from various published studies.

| Cell Line | Application | Concentration Range | Incubation Time | Outcome | Reference |

| N2a (mouse neuroblastoma) | Autophagy Induction | 5 nM - 50 µM | 3 - 6 hours | Dose-dependent increase in LC3-II levels. | [1] |

| N2a (Swedish APP mutant) | Aβ Secretion | 500 pM - 5 µM | 6 hours | Increased extracellular Aβ levels. | [5] |

| HeLa (human cervical cancer) | Autophagy Induction | 50 µM | 6 hours | Increased eGFP-LC3 punctae formation. | [1] |

| SH-SY5Y (human neuroblastoma) | Neuroprotection (against Aβ) | 0.05 µM - 20 µM | 4 days | Protection against Aβ-induced LDH release. | [6] |

| SH-SY5Y (human neuroblastoma) | TDP43 Aggregation | 5 µM - 20 µM | 1 day | Concentration-dependent reduction in TDP43 inclusions. | [7] |

| Cerebellar Granule Cells (rat) | Neuroprotection (against Aβ) | 25 µM - 50 µM | Not specified | Increased neuronal survival. | [7] |

| Yeast (S. cerevisiae) | Autophagy Induction | 1 µM - 5 µM | 4 - 6 hours | Attenuated Aβ42-induced toxicity. | [8] |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of latrepirdine-induced autophagy via the mTOR signaling pathway.

References

- 1. pubcompare.ai [pubcompare.ai]